
1H-Purine-2,6,8(3H)-trione, 7,9-dihydro-, sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
An oxidation product, via XANTHINE OXIDASE, of oxypurines such as XANTHINE and HYPOXANTHINE. It is the final oxidation product of purine catabolism in humans and primates, whereas in most other mammals URATE OXIDASE further oxidizes it to ALLANTOIN.
Applications De Recherche Scientifique
Crystal Structure and Twinned Disorder
The compound 1H-Purine-2,6,8(3H)-trione, 7,9-dihydro-, sodium salt, also known as uric acid dihydrate, exhibits unique crystal structures and properties. At low temperatures (120 K), these crystals are monoclinic and show pseudo-orthorhombic twinning. The structure also reveals a twinned disorder with noncrystallographic twofold axes. The packing consists of layers of hydrogen-bonded uric acid separated by water layers, offering insights into the epitaxy of uric acid dihydrate with its anhydrous counterpart (Parkin & Hope, 1998).
Role in Complex Formation with Metal Ions
1H-Purine-2,6,8(3H)-trione, 7,9-dihydro-, sodium salt derivatives play a crucial role in forming complexes with d8–d10 metal ions (PdII, PtII, and CuI). These complexes, characterized by various techniques, including elemental analysis, NMR spectroscopy, and single-crystal X-ray crystallography, are essential for understanding the coordination chemistry of these metal ions. The 1, 9-dihydro-purine-6-thione acts as an N7,S-chelating dianion in these compounds, showing the versatility of purine derivatives in forming metal complexes (Lobana et al., 2012).
Methylation and Reduction Studies
The methylation and reduction of various purines, including 1,7-dihydro-9H-purine-2,8-dione, have been extensively studied. These processes result in the formation of various derivatives with potential applications in chemical synthesis. The reduction of these purines with sodium borohydride leads to the formation of several derivatives, further highlighting the compound's importance in organic synthesis (Armarego & Reece, 1976).
Synthesis of Fused Purines
1H-Purine-2,6,8(3H)-trione, 7,9-dihydro-, sodium salt derivatives are utilized in the facile synthesis of fused purines. These syntheses involve reactions with α,ω-dibromoalkanes in the presence of sodium hydride, leading to the formation of various fused purine structures. This highlights the compound's significance in the field of heterocyclic chemistry and its role in developing novel organic compounds (Ueda et al., 1998).
Electrochemical Studies
Electrochemical studies on the oxidation of uric acid, which is closely related to 1H-Purine-2,6,8(3H)-trione, 7,9-dihydro-, sodium salt, provide insights into the reaction mechanisms and kinetics. These studies are crucial for understanding the electrochemical behavior of purine derivatives and have potential applications in developing sensors and other electrochemical devices (Goyal et al., 1994).
Propriétés
Numéro CAS |
18276-12-5 |
|---|---|
Nom du produit |
1H-Purine-2,6,8(3H)-trione, 7,9-dihydro-, sodium salt |
Formule moléculaire |
C5H3N4NaO3 |
Poids moléculaire |
190.09 g/mol |
Nom IUPAC |
sodium;3,9-dihydropurin-7-ide-2,6,8-trione |
InChI |
InChI=1S/C5H4N4O3.Na/c10-3-1-2(7-4(11)6-1)8-5(12)9-3;/h(H4,6,7,8,9,10,11,12);/q;+1/p-1 |
Clé InChI |
NAFSTSRULRIERK-UHFFFAOYSA-M |
SMILES |
C12=C(NC(=O)NC1=O)NC(=O)[N-]2.[Na+] |
SMILES canonique |
C12=C(NC(=O)NC1=O)NC(=O)[N-]2.[Na+] |
Autres numéros CAS |
1198-77-2 |
Synonymes |
2,6,8-Trihydroxypurine Acid Urate, Ammonium Acid Urate, Sodium Acid, Uric Ammonium Acid Urate Monohydrate, Monosodium Urate Monohydrate, Sodium Urate Monosodium Urate Monosodium Urate Monohydrate Potassium Urate Sodium Acid Urate Sodium Acid Urate Monohydrate Sodium Urate Sodium Urate Monohydrate Trioxopurine Urate Urate Monohydrate, Monosodium Urate Monohydrate, Sodium Urate, Ammonium Acid Urate, Monosodium Urate, Potassium Urate, Sodium Urate, Sodium Acid Uric Acid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



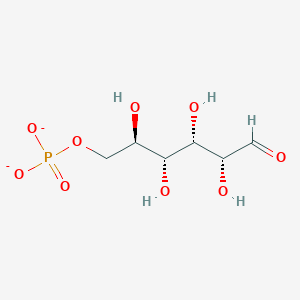
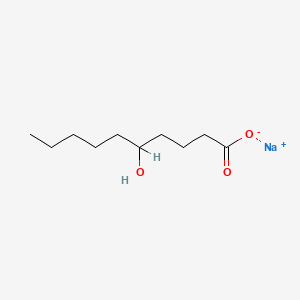
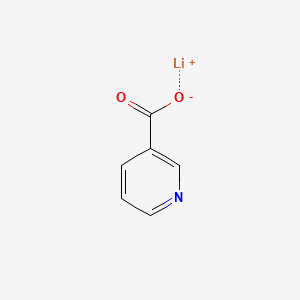
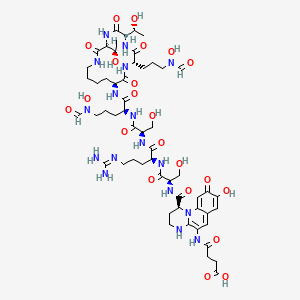


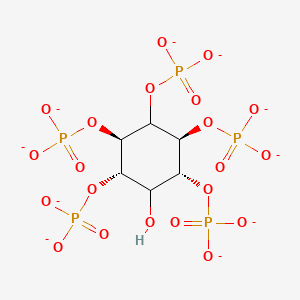
![(1R,4S,5E,8R,9R)-4-hydroxy-5-methyl-8-(prop-1-en-2-yl)-10-oxabicyclo[7.2.1]dodec-5-en-11-one](/img/structure/B1264789.png)
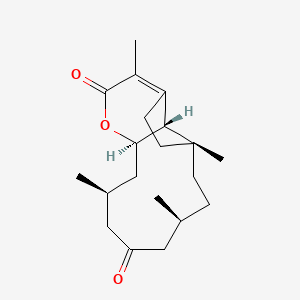
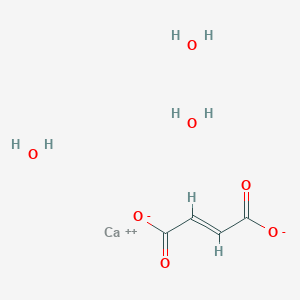
![sodium;(5R,6Z)-6-[(E)-3-(1-methyltriazol-4-yl)prop-2-enylidene]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B1264796.png)
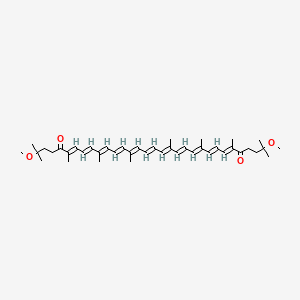
![(3R,4Z,12R,15S)-17-tert-butyl-14-(3-hydroxypropyl)-8-methyl-2,9-dioxa-14,17-diazatetracyclo[10.8.0.01,15.03,11]icosa-4,19-diene-10,13,16-trione](/img/structure/B1264799.png)
![(4R,5R)-5-(2-azidophenyl)-2-[4-(3-hydroxypropoxy)phenyl]-4,5-dihydrooxazole-4-carboxylic acid methyl ester](/img/structure/B1264800.png)